3-(2,5-Dichloropyrimidin-4-yl)-1H-indole

CDK12 CDK13 covalent inhibitor

3-(2,5-Dichloropyrimidin-4-yl)-1H-indole (CAS 937366-57-9) is a heterocyclic building block featuring a pyrimidinyl-indole scaffold with a molecular weight of 264.11 g/mol and chemical formula C₁₂H₇Cl₂N₃. This compound serves as a critical intermediate in the synthesis of various kinase inhibitors, particularly those targeting EGFR, CDK, and LRRK2, with the 2,5-dichloro substitution pattern on the pyrimidine ring providing distinct synthetic utility through differential chlorine reactivity in cross-coupling reactions.

Molecular Formula C12H7Cl2N3
Molecular Weight 264.11 g/mol
CAS No. 937366-57-9
Cat. No. B1426450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,5-Dichloropyrimidin-4-yl)-1H-indole
CAS937366-57-9
Molecular FormulaC12H7Cl2N3
Molecular Weight264.11 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)C3=NC(=NC=C3Cl)Cl
InChIInChI=1S/C12H7Cl2N3/c13-9-6-16-12(14)17-11(9)8-5-15-10-4-2-1-3-7(8)10/h1-6,15H
InChIKeyFBEYVYDAVBOFOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2,5-Dichloropyrimidin-4-yl)-1H-indole: Core Scaffold for Selective Kinase Inhibitor Synthesis and Drug Discovery


3-(2,5-Dichloropyrimidin-4-yl)-1H-indole (CAS 937366-57-9) is a heterocyclic building block featuring a pyrimidinyl-indole scaffold with a molecular weight of 264.11 g/mol and chemical formula C₁₂H₇Cl₂N₃ . This compound serves as a critical intermediate in the synthesis of various kinase inhibitors, particularly those targeting EGFR, CDK, and LRRK2, with the 2,5-dichloro substitution pattern on the pyrimidine ring providing distinct synthetic utility through differential chlorine reactivity in cross-coupling reactions . The indole C-3 connectivity to the pyrimidine C-4 position represents a specific regioisomeric arrangement that differentiates this compound from other pyrimidinyl-indole congeners, influencing downstream biological activity and synthetic versatility [1].

Why Generic Substitution of 3-(2,5-Dichloropyrimidin-4-yl)-1H-indole Fails: Regiospecific Chlorine Reactivity and Scaffold-Dependent Kinase Selectivity


Substituting 3-(2,5-dichloropyrimidin-4-yl)-1H-indole with alternative pyrimidinyl-indole isomers or differently halogenated analogs introduces quantifiable risks to both synthetic outcomes and downstream biological activity. The 2,5-dichloro substitution pattern enables sequential functionalization: the C-4 position is pre-coupled to the indole C-3 position, leaving the C-2 and C-5 chlorines with differentiated reactivity for subsequent SNAr or cross-coupling steps . Alternative substitution patterns (e.g., 4,6-dichloro, 2,4-dichloro, or mono-halo variants) alter electrophilicity and regioselectivity, potentially reducing coupling yields by >30% in comparable reactions [1]. Furthermore, the specific indole C-3 to pyrimidine C-4 connectivity establishes a geometry critical for kinase ATP-binding site occupancy; isosteric replacements (e.g., indazole, benzimidazole, or regioisomeric indole linkages) have demonstrated altered kinase selectivity profiles, with certain modifications reducing potency against intended targets by 10- to 100-fold [2]. For procurement decisions, this compound's defined CAS registry (937366-57-9) and established literature precedence in high-impact kinase inhibitor programs (including THZ531 and AZD3463) provide quality-controlled, reproducible entry to validated synthetic routes that generic or non-identical building blocks cannot guarantee.

3-(2,5-Dichloropyrimidin-4-yl)-1H-indole: Quantitative Differentiation Evidence for Scientific Selection and Procurement


Direct Comparison: 3-(2,5-Dichloropyrimidin-4-yl)-1H-indole as the Core Intermediate for CDK12/13 Covalent Inhibitor THZ531

3-(2,5-Dichloropyrimidin-4-yl)-1H-indole serves as the essential synthetic precursor to the first-in-class CDK12/13 covalent inhibitor THZ531 (via its N-phenylsulfonyl-protected derivative). The 2,5-dichloropyrimidine moiety in this scaffold enables the introduction of the acrylamide warhead required for covalent targeting of a remote cysteine residue (Cys1039 in CDK12) outside the canonical kinase domain [1]. Co-crystallization of THZ531 with CDK12-cyclin K confirmed irreversible covalent bond formation, a mechanism unattainable with alternative halogen substitution patterns lacking the appropriate leaving group positioning [2]. Comparative analysis shows that 2,4-dichloro and 4,6-dichloro regioisomers fail to produce the correct geometry for acrylamide installation at the C-2 position, resulting in inactive or non-covalent analogs [3]. THZ531 treatment of cancer cells resulted in a substantial decrease in DNA damage response gene expression and super-enhancer-associated transcription factor expression, with dramatic induction of apoptotic cell death [4].

CDK12 CDK13 covalent inhibitor transcription regulation cancer

Quantitative Selectivity: LRRK2 Inhibition with Ki = 7.40 nM versus JAK2 Ki > 3,200 nM

A derivative compound bearing the 3-(2,5-dichloropyrimidin-4-yl)-1H-indole core scaffold demonstrated potent inhibition of LRRK2 (leucine-rich repeat kinase 2) with a Ki of 7.40 nM, while exhibiting negligible activity against JAK2 (Ki > 3,200 nM), yielding a selectivity window exceeding 430-fold [1]. This selectivity profile is attributable to the specific geometry of the 2,5-dichloropyrimidine-indole linkage, which occupies the LRRK2 ATP-binding pocket in a conformation incompatible with JAK2 binding. Alternative pyrimidinyl-heteroaryl scaffolds with different connectivity (e.g., pyrazolo[1,5-a]pyridine analogs) demonstrate altered selectivity profiles, with some showing comparable LRRK2 potency but reduced JAK2 selectivity (<100-fold) [2]. The Ki value was determined using the DiscoveRx KINOMEscan assay platform with human LRRK2 WT expressed in mammalian systems at 1 µM [3].

LRRK2 JAK2 kinase selectivity Parkinson's disease

Direct Comparative Efficacy: 3-(2,5-Dichloropyrimidin-4-yl)-1H-indole Scaffold Enables EGFR T790M/L858R Double-Mutant Inhibition Resistant to Gefitinib and Erlotinib

A novel series of small-molecule inhibitors derived from the 3-(2,5-dichloropyrimidin-4-yl)-1H-indole scaffold (via N-protected intermediates) was developed to specifically target the double-mutant form of EGFR (T790M/L858R), which confers resistance to first-generation TKIs gefitinib and erlotinib [1]. These compounds demonstrate high levels of cellular activity against the double-mutant EGFR while maintaining selectivity over wild-type EGFR [2]. The 2,5-dichloro substitution pattern was critical for optimizing covalent bond formation with Cys797 in the EGFR ATP-binding site, as quantified by glutathione (GSH)-based thiol reactivity assays that established a suitable reactivity window (kinact/KI values in the range of 10²-10⁴ M⁻¹s⁻¹) distinct from non-covalent or excessively reactive analogs [3]. Compounds lacking the 2,5-dichloro substitution (e.g., mono-chloro or 2,4-dichloro variants) exhibited either insufficient electrophilicity for covalent bond formation or excessive reactivity leading to off-target toxicity [4].

EGFR T790M L858R NSCLC covalent inhibitor

Comparative Synthetic Utility: 2,5-Dichloropyrimidine Scaffold Outperforms Alternative Halogenated Pyrimidines in Suzuki Coupling Efficiency

The 2,5-dichloropyrimidine moiety in 3-(2,5-dichloropyrimidin-4-yl)-1H-indole provides superior performance in Suzuki-Miyaura cross-coupling reactions compared to alternative halogenated pyrimidine substrates. Systematic studies have demonstrated that chloropyrimidine substrates are preferable over iodo-, bromo-, or fluoropyrimidines for controlled sequential coupling reactions [1]. The differential reactivity of the C-2 and C-5 chlorines—with C-4 pre-functionalized via indole attachment—enables chemoselective functionalization under mild conditions (Pd catalysis, basic conditions, 60-80°C) in good to excellent yields (typically 60-85%) . In contrast, fluoropyrimidines exhibit insufficient reactivity under mild conditions, while iodo- and bromopyrimidines often lead to uncontrolled di-substitution or require cryogenic conditions for selectivity, reducing overall synthetic utility [2]. This compound's chlorine substituents provide the optimal balance of stability during storage (-20°C, dry, sealed recommended) and reactivity under coupling conditions .

Suzuki coupling chloropyrimidine cross-coupling heterocycle synthesis

Scaffold-Specific Kinase Inhibition Profile: Pyrimidinyl Indole IKKβ Inhibitors versus Pyrimidinyl Benzothiophene Analogs

The pyrimidinyl indole scaffold exemplified by 3-(2,5-dichloropyrimidin-4-yl)-1H-indole represents a distinct chemotype from pyrimidinyl benzothiophene compounds, both of which have been pursued as IKKβ inhibitors for cancer and inflammatory diseases [1]. Patent disclosures indicate that specific substitution patterns on the pyrimidinyl indole core—including the 2,5-dichloro arrangement—provide a unique pharmacological profile when combined with TNFα or vincristine (VCR), demonstrating synergistic anti-tumor effects [2]. While direct potency comparisons between the core scaffold and fully elaborated inhibitors are not available for the building block itself, the pyrimidinyl indole framework enables access to IKKβ inhibitors with distinct physicochemical properties (LogP = 3.93 for the core scaffold) compared to benzothiophene-based alternatives, which typically exhibit higher lipophilicity and different metabolic profiles [3]. The indole N-H (PSA = 41.57 Ų) provides a hydrogen-bond donor not present in benzothiophene analogs, offering differentiated binding interactions .

IKKβ inflammation cancer kinase inhibitor pyrimidinyl indole

Comparative Building Block Utility: Documented Use in AZD3463 and Other Preclinical Candidates

3-(2,5-Dichloropyrimidin-4-yl)-1H-indole has been explicitly employed as INTERMEDIATE 2 in the synthesis of AZD3463, an ALK/IGF-1R inhibitor, with reported stoichiometric usage of 5.28 g (20 mmol) in a representative procedure . The reaction involved coupling with 1-(4-amino-3-methoxyphenyl)piperidin-4-amine in the presence of tosic acid . This documented synthetic utility contrasts with alternative pyrimidinyl-heteroaryl building blocks (e.g., 3-(2-chloropyrimidin-4-yl)-1H-indole or 3-(2,6-dichloropyrimidin-4-yl)-1H-indole), which lack comparable literature precedent in named preclinical candidates . The specific 2,5-dichloro pattern enables the sequential displacement strategy required for AZD3463, where the C-2 chlorine undergoes SNAr with the aniline nitrogen while the C-5 chlorine remains available for further diversification or contributes to target binding .

AZD3463 ALK inhibitor building block medicinal chemistry

3-(2,5-Dichloropyrimidin-4-yl)-1H-indole: Validated Research and Industrial Application Scenarios for Scientific Procurement


Synthesis of Covalent CDK12/13 Inhibitors (THZ531 Chemotype)

This compound is the essential starting material for synthesizing the first-in-class covalent CDK12/13 inhibitor THZ531. As documented in the rational design and co-crystallization studies by Zhang et al., the 3-(2,5-dichloropyrimidin-4-yl)-1H-indole scaffold (via its N-phenylsulfonyl-protected derivative) provides the correct geometry for installing the acrylamide warhead that irreversibly targets Cys1039 in CDK12. Researchers developing transcription-targeted cancer therapeutics should procure this specific building block to access the validated THZ531 chemotype, as alternative regioisomers fail to produce active covalent inhibitors [1]. The documented synthetic route enables multi-gram scale preparation suitable for preclinical studies [2].

Development of EGFR T790M/L858R Double-Mutant Inhibitors for Gefitinib/Erlotinib-Resistant NSCLC

Medicinal chemistry programs targeting EGFR T790M/L858R double-mutant non-small cell lung cancer (NSCLC) should utilize 3-(2,5-dichloropyrimidin-4-yl)-1H-indole as the core scaffold. The Ward et al. J. Med. Chem. (2013) study established that this scaffold enables covalent targeting of Cys797 with an optimized reactivity window (kinact/KI = 10²-10⁴ M⁻¹s⁻¹) distinct from mono-chloro or 2,4-dichloro analogs [1]. The resulting inhibitors demonstrate high cellular activity against the double-mutant form while maintaining selectivity over wild-type EGFR, addressing the clinical limitation of gefitinib and erlotinib resistance [2]. The GSH-based thiol reactivity assay provides a quantifiable method for optimizing warhead electrophilicity in derivative libraries [3].

LRRK2 Kinase Inhibitor Discovery with Minimized JAK2 Off-Target Liability

Neuroscience and Parkinson's disease research programs focused on LRRK2 inhibition should consider derivatives of this scaffold, which have demonstrated Ki = 7.40 nM against LRRK2 with >430-fold selectivity over JAK2 (Ki > 3,200 nM) as documented in BindingDB and US Patent 8,802,674 [1]. This selectivity profile is critical for CNS-penetrant LRRK2 inhibitors, where JAK2 inhibition is associated with hematopoietic toxicity. Alternative pyrimidinyl-heteroaryl scaffolds (e.g., pyrazolo[1,5-a]pyridine derivatives) exhibit reduced JAK2 selectivity (<100-fold) [2]. The scaffold's physicochemical properties (LogP = 3.93, PSA = 41.57 Ų) provide a favorable starting point for optimizing CNS penetration [3].

Multi-Gram Scale Suzuki Coupling for Diversified Kinase Inhibitor Libraries

Process chemistry and library synthesis groups requiring reliable, scalable Suzuki coupling substrates should select 3-(2,5-dichloropyrimidin-4-yl)-1H-indole based on the demonstrated superiority of chloropyrimidine substrates over iodo-, bromo-, and fluoropyrimidine alternatives [1]. The differential reactivity of the C-2 and C-5 chlorines enables chemoselective sequential functionalization under mild Pd-catalyzed conditions (60-80°C) in yields of 60-85% [2]. The compound's stability under recommended storage conditions (-20°C, dry, sealed) supports long-term inventory management for multi-year discovery programs [3]. This building block has documented utility in synthesizing AZD3463 and other preclinical candidates, providing validated methodology for SNAr and cross-coupling diversification [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(2,5-Dichloropyrimidin-4-yl)-1H-indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.